molecular formula C12H13FO2 B1300823 1-(3-Fluorophenyl)cyclopentanecarboxylic acid CAS No. 214262-97-2

1-(3-Fluorophenyl)cyclopentanecarboxylic acid

Cat. No.: B1300823
CAS No.: 214262-97-2
M. Wt: 208.23 g/mol
InChI Key: RLAKVCCLVVITLS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

1-(3-Fluorophenyl)cyclopentanecarboxylic acid is a synthetic organic compound with a well-defined systematic name derived from IUPAC nomenclature. The compound’s structure consists of a cyclopentane ring substituted with a carboxylic acid group at the 1-position and a 3-fluorophenyl group as a substituent.

Key Identifiers

Identifier Type Value Source
CAS Registry Number 214262-97-2
IUPAC Name 1-(3-fluorophenyl)cyclopentane-1-carboxylic acid
PubChem CID 736131
MDL Number MFCD00800624
InChIKey RLAKVCCLVVITLS-UHFFFAOYSA-N

The CAS number 214262-97-2 is consistently listed across multiple chemical databases, confirming its unique identity. Alternative names include cyclopentanecarboxylic acid, 1-(3-fluorophenyl)-, and 1-(3-fluorophenyl)cyclophentanecarboxylic acid, though the latter is a typographical variant.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₃FO₂ , comprising 12 carbon atoms, 13 hydrogen atoms, one fluorine atom, and two oxygen atoms. This formula is corroborated by multiple sources, including PubChem and ChemSpider.

Molecular Weight and Isotopic Data

Property Value Source
Molecular Weight 208.23 g/mol
Exact Mass 208.232 g/mol
Monoisotopic Mass 208.089958 g/mol

The presence of fluorine introduces a distinctive isotopic signature, with the monoisotopic mass reflecting the lightest isotopic combination. The molecular weight aligns with expectations for a cyclopentane-carboxylic acid derivative substituted with a fluorophenyl group.

Three-Dimensional Structural Elucidation

The compound’s 3D structure is characterized by two primary components:

  • Cyclopentane Backbone : A five-membered saturated hydrocarbon ring with a chair-like conformation.
  • Functional Groups :
    • A carboxylic acid group (-COOH) attached to the cyclopentane ring at the 1-position.
    • A 3-fluorophenyl substituent attached to the same carbon as the carboxylic acid.

Structural Features

  • SMILES Notation : OC(=O)C1(CCCC1)c2cccc(F)c2, indicating the connectivity of the carboxylic acid to the cyclopentane ring and the fluorophenyl group.
  • Key Bond Angles : The cyclopentane ring adopts a puckered geometry to minimize ring strain, with the carboxylic acid and fluorophenyl groups in equatorial positions for steric stability.

The fluorine atom at the 3-position of the phenyl ring influences electronic properties through inductive effects, polarizing the aromatic ring. This substitution pattern is critical for the compound’s reactivity and potential applications in medicinal chemistry.

Comparative Analysis of Tautomeric Forms

Carboxylic acids typically exhibit resonance stabilization between the carbonyl and hydroxyl groups, but tautomerism is not observed in this compound. The carboxylic acid group remains in its canonical form (-COOH), with no evidence of keto-enol tautomerism or other isomeric equilibria.

Reasons for Lack of Tautomerism

  • Electronic Structure : The carboxylic acid group is stabilized by resonance, eliminating the need for tautomeric forms.
  • Steric Constraints : The cyclopentane ring and fluorophenyl substituent restrict conformational flexibility, preventing alternative tautomeric arrangements.

While tautomeric forms are not relevant here, the compound’s aromatic fluorine substituent may participate in hydrogen bonding or dipole interactions, influencing its solubility and crystalline packing.

Properties

IUPAC Name

1-(3-fluorophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAKVCCLVVITLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352937
Record name 1-(3-fluorophenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214262-97-2
Record name 1-(3-Fluorophenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-fluorophenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 1-(3-fluorophenyl)cyclopentanecarboxylic acid typically involves multi-step reactions starting from appropriately substituted phenyl precursors or cyclopentanone derivatives. The key steps include:

  • Formation of the cyclopentane ring with the phenyl substituent.
  • Introduction or retention of the fluorine substituent at the meta position on the phenyl ring.
  • Functional group transformations to install the carboxylic acid moiety.

Preparation via Ester Hydrolysis of Ethyl 1-(3-Fluorophenyl)cyclopentanecarboxylate

A common and efficient method involves the hydrolysis of the corresponding ethyl ester derivative:

  • Step 1: Synthesis of Ethyl 1-(3-fluorophenyl)cyclopentanecarboxylate
    This intermediate can be prepared by alkylation or acylation reactions involving 3-fluorophenyl precursors and cyclopentanone derivatives, often using organometallic reagents or catalytic coupling methods.

  • Step 2: Hydrolysis to Carboxylic Acid
    The ethyl ester is subjected to basic hydrolysis using lithium hydroxide in a mixed solvent system (tetrahydrofuran, methanol, and water) at ambient temperature for an extended period (e.g., 18 hours). After completion, the reaction mixture is acidified with hydrochloric acid to pH 1 to precipitate the free acid, which is then extracted and purified. This method yields the target acid with high purity and good yield (around 80%).

Step Reagents/Conditions Outcome
1 Alkylation/acylation of 3-fluorophenyl precursor Ethyl 1-(3-fluorophenyl)cyclopentanecarboxylate
2 LiOH in THF/MeOH/H2O, 18 h, then HCl acidification This compound, ~80% yield

Multi-Step Synthesis Using Sodium Hydride and Sodium Hydroxide

Another reported method involves a two-step reaction sequence:

  • Step 1: Treatment of a suitable precursor with sodium hydride in dimethyl sulfoxide (DMSO) to generate a reactive intermediate.
  • Step 2: Subsequent reaction with sodium hydroxide and trimethyleneglycol to form the cyclopentanecarboxylic acid structure.

This approach is more common for related cyclohexanecarboxylic acid derivatives but can be adapted for cyclopentane analogs with appropriate modifications.

Fluorination Strategies

Direct fluorination on the phenyl ring is generally avoided due to regioselectivity challenges. Instead, fluorinated phenyl precursors (e.g., 3-fluorobromobenzene) are used in coupling reactions to ensure the fluorine is correctly positioned before ring construction.

In some advanced methods, fluorination can be introduced via nucleophilic substitution or electrophilic fluorination on hydroxy or halogenated intermediates, but these require careful control of reaction conditions to maintain the integrity of the cyclopentane ring and carboxylic acid group.

Purification and Characterization

After synthesis, purification is typically achieved by:

  • Acid-base extraction to isolate the free acid.
  • Recrystallization from suitable solvents to enhance purity.
  • Chromatographic techniques if necessary.

Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the fluorine substitution and ring structure.
  • Mass spectrometry for molecular weight confirmation.
  • Infrared spectroscopy to verify the carboxylic acid functional group.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Ester Hydrolysis LiOH in THF/MeOH/H2O, acidification with HCl ~80 High purity, straightforward procedure
Sodium Hydride/DMSO + NaOH NaH/DMSO followed by NaOH/trimethyleneglycol Not specified Multi-step, adaptable to cyclopentane
Fluorinated Precursor Coupling Use of 3-fluorophenyl halides in coupling steps Variable Ensures regioselective fluorination

Research Findings and Considerations

  • The hydrolysis of ethyl esters under mild basic conditions is the most reliable and scalable method for preparing this compound with good yield and purity.
  • The choice of solvent system (THF, methanol, water) is critical to solubilize both organic and inorganic reagents and to facilitate efficient hydrolysis.
  • Acidification to pH 1 ensures complete precipitation of the carboxylic acid, simplifying isolation.
  • The use of sodium hydride in DMSO is effective for generating reactive intermediates but requires careful handling due to the strong base and solvent properties.
  • Fluorine substitution on the phenyl ring is best introduced early in the synthesis to avoid complications in later steps.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Fluorophenyl)cyclopentanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1-(4-Fluorophenyl)cyclopentanecarboxylic Acid (CAS 214262-99-4)

  • Similarity : 0.98 (structural similarity score) .
  • Key Difference : Fluorine at the para position instead of meta.

1-(3-Bromophenyl)cyclopentanecarboxylic Acid (CAS 143328-23-8)

  • Molecular Formula : C₁₂H₁₃BrO₂ (MW: 285.14 g/mol) .
  • Key Difference : Bromine replaces fluorine.
  • Impact :
    • Bromine’s larger atomic radius increases steric hindrance.
    • Bromine is less electronegative than fluorine, reducing electron-withdrawing effects.
    • Higher molecular weight may reduce solubility in polar solvents compared to the fluoro analog .

Functional Group Variations

1-(3-Hydroxyphenyl)cyclopentanecarboxylic Acid (CAS 92847-83-1)

  • Molecular Formula : C₁₂H₁₄O₃ (MW: 206.24 g/mol) .
  • Key Difference : Hydroxyl (-OH) group replaces fluorine.
  • Impact :
    • Hydroxyl groups enable hydrogen bonding, enhancing water solubility.
    • Electron-donating -OH group decreases carboxylic acid acidity compared to the electron-withdrawing fluorine .

1-(Trifluoromethyl)cyclopentanecarboxylic Acid (CAS 277756-44-2)

  • Molecular Formula : C₆H₉F₃O₂ (MW: 170.13 g/mol) .
  • Key Difference : Trifluoromethyl (-CF₃) replaces the fluorophenyl group.
  • Impact :
    • -CF₃ is a stronger electron-withdrawing group, significantly increasing acidity (pKa ~1–2 vs. ~4–5 for the fluorophenyl analog).
    • Liquid state at room temperature (vs. solid for fluorophenyl derivatives) due to reduced crystallinity .

Halogenated Derivatives

1-(4-Chlorophenyl)cyclopentanecarboxylic Acid (CAS 80789-69-1)

  • Molecular Formula : C₁₂H₁₃ClO₂ (MW: 224.69 g/mol) .
  • Key Difference : Chlorine replaces fluorine.
  • Impact :
    • Chlorine’s intermediate electronegativity results in moderate electron withdrawal.
    • Higher lipophilicity compared to fluorine, influencing membrane permeability in biological systems .

1-(3,4-Difluorophenyl)cyclopentanecarboxylic Acid (CAS 741682-84-8)

  • Similarity : 0.96 .
  • Key Difference : Two fluorine atoms at positions 3 and 4.
  • Impact :
    • Enhanced electron-withdrawing effects amplify acidity.
    • Increased steric bulk may reduce reactivity in nucleophilic substitutions .

Property Comparison Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Key Property Differences
214262-97-2 (Target) C₁₂H₁₃FO₂ 220.23 3-Fluorophenyl Moderate acidity, solid state
214262-99-4 C₁₂H₁₃FO₂ 220.23 4-Fluorophenyl Higher acidity due to para substitution
143328-23-8 C₁₂H₁₃BrO₂ 285.14 3-Bromophenyl Lower solubility, GHS Irritant
92847-83-1 C₁₂H₁₄O₃ 206.24 3-Hydroxyphenyl Enhanced solubility via H-bonding
277756-44-2 C₆H₉F₃O₂ 170.13 Trifluoromethyl Liquid state, high acidity

Biological Activity

1-(3-Fluorophenyl)cyclopentanecarboxylic acid (CAS: 214262-97-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H13_{13}FO2_2
  • Molecular Weight : 208.23 g/mol
  • IUPAC Name : 1-(3-fluorophenyl)cyclopentane-1-carboxylic acid
  • SMILES Notation : O=C(O)C1(C2=CC=CC(F)=C2)CCCC1

The presence of a fluorine atom at the meta position of the phenyl ring can influence both the electronic properties and the biological interactions of the compound, enhancing its binding affinity to various biological targets.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors within biological systems. The fluorine atom may enhance the compound's selectivity and binding affinity, potentially leading to therapeutic effects. The carboxylic acid functional group enables hydrogen bonding with biomolecules, while the aromatic system can engage in π-π interactions with proteins.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties, suggesting its potential use in treating infections caused by bacteria and fungi.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may exhibit anti-inflammatory properties, although specific mechanisms remain to be fully elucidated .
  • Drug Development Applications : It serves as a valuable building block in the synthesis of more complex organic molecules, which may include pharmaceutical agents targeting various diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NamePosition of FluorineNotable Properties
This compoundMetaAntimicrobial, potential anti-inflammatory
1-(4-Fluorophenyl)cyclopentanecarboxylic acidParaSimilar reactivity but different selectivity
1-(2-Fluorophenyl)cyclopentanecarboxylic acidOrthoDistinct steric effects affecting binding

This table highlights how the position of the fluorine atom can significantly alter the compound's biological activity and reactivity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi, indicating its potential application in developing new antimicrobial agents.
  • Inflammatory Pathway Modulation : Research has shown that compounds similar to this compound can inhibit pathways involving nuclear factor-kappa B (NF-κB), which is crucial in inflammatory responses. This suggests that this compound might also play a role in modulating inflammatory diseases .
  • Synthetic Applications : As a versatile building block, this compound has been utilized in synthesizing more complex molecules for drug development, showcasing its importance in medicinal chemistry .

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